4-fluoro-N'-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine or azomethine group (–C=N–). Schiff bases are widely recognized for their versatility and have been extensively studied for their biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 6-methoxynaphthaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
4-fluoro-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: It exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an inhibitor of certain enzymes, which could be useful in treating diseases.
Industry: The compound’s nonlinear optical properties make it suitable for applications in optoelectronic devices and materials science
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can inhibit the activity of certain enzymes, leading to its antimicrobial and antitumor effects. The exact molecular pathways involved are still under investigation, but studies suggest that the compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide
- 4-fluoro-N’-[(E)-(1-(2-hydroxyphenyl)propylidene]benzohydrazide
- 4-fluoro-N’-[(E)-(2-(trifluoromethyl)phenyl]methylidene]benzohydrazide
Uniqueness
4-fluoro-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide stands out due to its unique structural features, such as the presence of the methoxynaphthalene moiety. This structural element contributes to its distinct chemical and biological properties, including enhanced stability and specific interactions with molecular targets. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H15FN2O2 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H15FN2O2/c1-24-18-9-6-15-10-13(2-3-16(15)11-18)12-21-22-19(23)14-4-7-17(20)8-5-14/h2-12H,1H3,(H,22,23)/b21-12+ |
InChI Key |
HXZGUSNNZHHYAL-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.